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Compound of Interest |

4-((4-
Compound Name: Chlorophenoxy)methylpiperidine-
d4

Cat. No.: B1153286

In-Depth Technical Guide: 4-[(4-
Chlorophenoxy)methyl]piperidine-d4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available technical information on 4-[(4-
Chlorophenoxy)methyl]piperidine-d4. It is important to note that this is a highly specific,
isotopically labeled compound, likely available only through custom synthesis. As such,
comprehensive public data on its specific physical properties, experimental protocols, and
biological activities are limited. This guide provides foundational information and infers potential
characteristics and applications based on its chemical structure and data on related, non-
deuterated analogs.

Core Chemical Profile

4-[(4-Chlorophenoxy)methyl]piperidine-d4 is a deuterated form of 4-[(4-
Chlorophenoxy)methyl]piperidine. The deuterium labeling is on the phenyl ring, which makes it
a valuable tool for specific analytical and research applications, particularly in mass
spectrometry-based assays.

Chemical Identity
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Property Value
4-[(4-chloro-2,3,5,6-
IUPAC Name . L
tetradeuteriophenoxy)methyl]piperidine
CAS Number 63608-33-3[1]

Molecular Formula

C12D4H12CINO

Molecular Weight

229.739 g/mol

Accurate Mass

229.117

Structural Information

SMILES:[2H]c1c([2H])c(OCC2CCNCC2)c([2H])c([2H])c1Cl

INChl:InChI=1S/C12H16CINO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-

9H2/i1D,2D,3D,4D

Physicochemical Properties (Predicted)

Due to the custom-synthesis nature of this compound, experimentally determined physical

properties such as melting point, boiling point, and solubility are not readily available in public

literature. The data for the non-deuterated analog, 4-(4-Chlorophenoxy)piperidine, is also not

extensively published, further limiting direct comparison. However, general characteristics can

be inferred.
Property Predicted Value/Characteristic
Likely a solid at room temperature, similar to
Appearance L oo
related piperidine derivatives.
Expected to be soluble in organic solvents such
Solubility as methanol, ethanol, and DMSO. Solubility in

water is likely to be low.

Storage Conditions

Should be stored in a cool, dry, and well-
ventilated area, away from strong oxidizing

agents.
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Synthesis and Manufacturing

Detailed, publicly available synthesis protocols for 4-[(4-Chlorophenoxy)methyl]piperidine-
d4 are not available. Its status as a "custom synthesis" product indicates that it is produced on-
demand for specific research purposes.

A potential synthetic pathway can be conceptualized as a multi-step process, which would be a
logical workflow for a custom synthesis laboratory.

Caption: A potential synthetic workflow for 4-[(4-Chlorophenoxy)methyl]piperidine-d4.

Potential Applications in Research and Drug
Development

The primary utility of deuterated compounds like 4-[(4-Chlorophenoxy)methyl]piperidine-d4
lies in their application as internal standards for quantitative analysis using mass spectrometry.

Use as an Internal Standard

In pharmacokinetic (PK) and pharmacodynamic (PD) studies, a stable isotope-labeled version
of the analyte is the gold standard for an internal standard. Its key advantages include:

o Similar Chemical and Physical Properties: It behaves almost identically to the non-
deuterated analyte during sample extraction, chromatography, and ionization.

o Mass Difference: The mass difference allows the mass spectrometer to distinguish between
the analyte and the internal standard.

e Improved Accuracy and Precision: It effectively corrects for variations in sample preparation
and instrument response.

The following diagram illustrates the logical relationship of its use in a typical bioanalytical
workflow.

Caption: Use of 4-[(4-Chlorophenoxy)methyl]piperidine-d4 in a bioanalytical workflow.

Potential Biological Activity (Inferred)

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1153286?utm_src=pdf-body
https://www.benchchem.com/product/b1153286?utm_src=pdf-body
https://www.benchchem.com/product/b1153286?utm_src=pdf-body
https://www.benchchem.com/product/b1153286?utm_src=pdf-body
https://www.benchchem.com/product/b1153286?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1153286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

While no specific biological data exists for the deuterated compound, the core structure is
related to compounds with known biological activities. For instance, various
(phenoxymethyl)piperidine derivatives have been investigated for their potential as dopamine

D4 receptor antagonists.

It is plausible that the non-deuterated parent compound could be under investigation as a
therapeutic agent, and the deuterated version was synthesized to support its development
through bioanalytical studies. The following diagram depicts a simplified signaling pathway

where a D4 receptor antagonist might act.

4-[(4-Chlorophenoxy)
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Binds and Activates / Blocks Binding

D4 _Receptor

nitiates Signal

Effector_Protein

'

Click to download full resolution via product page

Caption: Hypothetical interaction with the Dopamine D4 receptor signaling pathway.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 4-[(4-Chlorophenoxy)methyl]piperidine-d4
is not publicly available. However, based on the safety data for related piperidine compounds,

the following precautions should be observed:
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e Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin,
eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves,
safety glasses, and a lab coat.

e Storage: Store in a tightly sealed container in a cool, dry place.

» Toxicity: The toxicological properties have not been fully investigated. Assume the compound
is potentially hazardous and handle it with care.

Conclusion

4-[(4-Chlorophenoxy)methyl]piperidine-d4 is a specialized chemical tool, primarily of interest
to researchers in drug metabolism and pharmacokinetics (DMPK) and bioanalytical chemistry.
While detailed experimental data is not in the public domain, its structure strongly suggests its
role as an internal standard in the quantitative analysis of its non-deuterated analog. Further
research into the biological activity of the parent compound would be necessary to fully
understand the context of this deuterated molecule's synthesis and use. Researchers requiring
this compound will likely need to engage with custom synthesis service providers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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